molecular formula C23H19NO5 B10782601 Hexacyclic 2-arylcarbapenems

Hexacyclic 2-arylcarbapenems

Cat. No.: B10782601
M. Wt: 389.4 g/mol
InChI Key: BNHFFLGBBLWUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacyclic 2-arylcarbapenems are a class of compounds within the broader category of carbapenem antibiotics. These compounds are characterized by their hexacyclic structure, which includes six interconnected rings, and an aryl group attached to the carbapenem core. They are known for their potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexacyclic 2-arylcarbapenems typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the β-lactam ring, followed by the construction of the hexacyclic core through a series of cyclization reactions. Key reagents used in these steps include triethyl phosphite, diethyl phosphite, methyl lithium, and carbon tetrabromide .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Hexacyclic 2-arylcarbapenems undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Hexacyclic 2-arylcarbapenems have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexacyclic 2-arylcarbapenems involves the inhibition of bacterial cell wall synthesis. These compounds target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to PBPs, this compound prevent the formation of a functional cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

  • Imipenem
  • Meropenem
  • Doripenem
  • Ertapenem
  • Panipenem-betamipron
  • Biapenem

These comparisons highlight the unique structural features and potential advantages of hexacyclic 2-arylcarbapenems over other carbapenem antibiotics.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

18-(1-hydroxyethyl)-19-oxo-10-oxa-20-azahexacyclo[11.9.0.03,11.04,9.016,22.017,20]docosa-1,3(11),4,6,8,12,21-heptaene-21-carboxylic acid

InChI

InChI=1S/C23H19NO5/c1-10(25)18-20-13-7-6-11-8-17-15(12-4-2-3-5-16(12)29-17)9-14(11)19(13)21(23(27)28)24(20)22(18)26/h2-5,8-10,13,18,20,25H,6-7H2,1H3,(H,27,28)

InChI Key

BNHFFLGBBLWUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2C3CCC4=CC5=C(C=C4C3=C(N2C1=O)C(=O)O)C6=CC=CC=C6O5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.